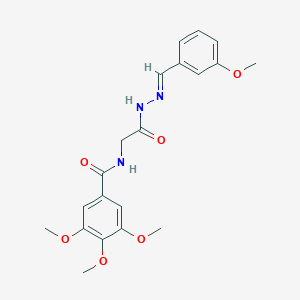
3,4,5-Trimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3,4,5-Trimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide" is a derivative of benzamide with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their bioactivities, which can be used to infer possible characteristics and activities of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from substituted benzaldehydes. For instance, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one and 4-hydrazinobenzenesulfonamide, with the introduction of various substituents including the 3,4,5-trimethoxy moieties . This suggests that the synthesis of the compound may also involve the use of substituted benzaldehydes and hydrazine derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was studied using these methods, revealing its crystallization in a triclinic system and providing detailed geometrical parameters that were in good agreement with theoretical calculations . These techniques could be applied to determine the molecular structure of "3,4,5-Trimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide" as well.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be inferred from their electronic properties, such as HOMO and LUMO energies, and from molecular electrostatic potential (MEP) surface maps. These properties help in understanding the chemical reactivity of the molecule. The antioxidant properties of these compounds can also be determined using assays like the DPPH free radical scavenging test . Such analyses could be indicative of the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including their cytotoxicity, tumor specificity, and potential as enzyme inhibitors, can be assessed through bioactivity studies. For instance, some sulfonamide derivatives with 3,4,5-trimethoxy substituents showed interesting cytotoxic activities and strong inhibition of human carbonic anhydrase isoforms . These findings could suggest similar properties for "3,4,5-Trimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide".
Applications De Recherche Scientifique
Synthesis and Bioactivity
Compounds with methoxy and benzamide groups have been the focus of various synthesis and bioactivity studies. For example, the synthesis and evaluation of compounds for their cytotoxic and anti-tumor activities have been a significant area of research. Some derivatives have shown interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. Compounds like 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been synthesized and tested for their potential as carbonic anhydrase inhibitors and for their cytotoxicity against tumor cells, indicating the broader scope of research applications for compounds with similar structures (Gul et al., 2016).
Antimicrobial and Antioxidant Activities
Compounds with trimethoxybenzamide structures have been explored for their antimicrobial and antioxidant properties. For instance, new benzamide derivatives isolated from endophytic Streptomyces have been studied for their antimicrobial activities and antioxidant activity, highlighting the potential of such compounds in developing new antimicrobial agents with additional health benefits (Yang et al., 2015).
Anticancer Research
The anticancer potential of benzamide derivatives has been a focus, with studies evaluating their effectiveness against various cancer cell lines. Novel synthetic pathways have been developed to create derivatives that are screened for their anticancer activity, suggesting a promising area for compounds with similar structural features to contribute significantly to oncology research (Bekircan et al., 2008).
Neuroprotective Properties
Research has also delved into the neuroprotective properties of compounds related to oxyresveratrol, with studies identifying derivatives that show effective antioxidant properties and potential as neuroprotective agents. This suggests that compounds with similar structural motifs could be explored for their roles in neuroprotection and the treatment of neurodegenerative diseases (Hur et al., 2013).
Antimycobacterial Agents
The search for effective antimycobacterial agents has led to the synthesis and evaluation of triazine-Schiff base conjugates, indicating the broader antimicrobial research potential for compounds incorporating similar functional groups. These studies aim to develop new lead compounds in the fight against tuberculosis and other mycobacterial infections (Avupati et al., 2013).
Safety And Hazards
As with any chemical compound, handling “3,4,5-Trimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide” would require appropriate safety measures. The specific hazards associated with this compound would depend on its reactivity and biological activity, which are not known at this time .
Orientations Futures
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-26-15-7-5-6-13(8-15)11-22-23-18(24)12-21-20(25)14-9-16(27-2)19(29-4)17(10-14)28-3/h5-11H,12H2,1-4H3,(H,21,25)(H,23,24)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUPZXFLKDYPLD-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2514286.png)
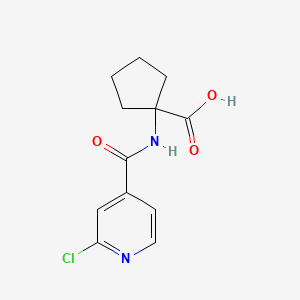
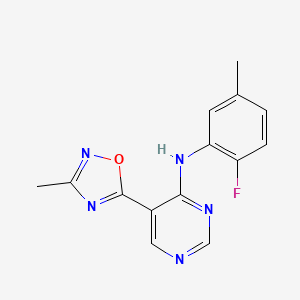
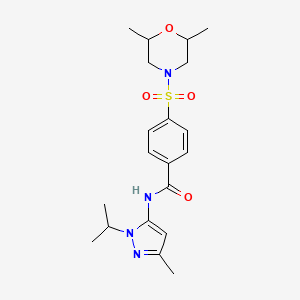
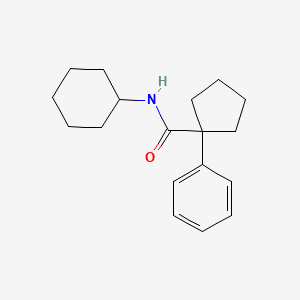
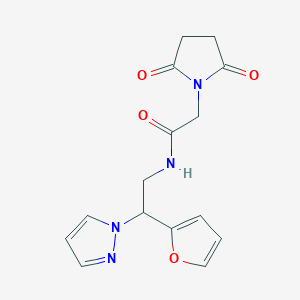
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)
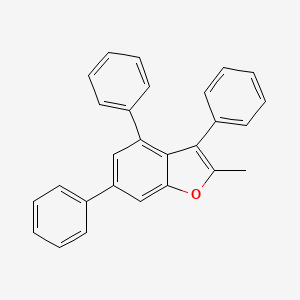
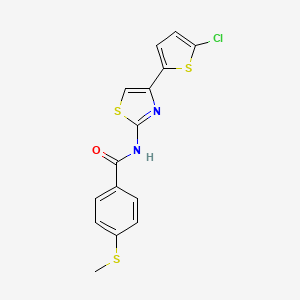

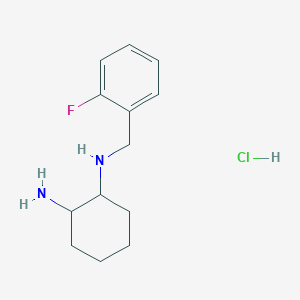
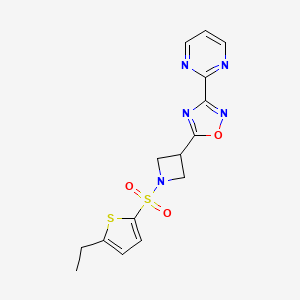
![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)
